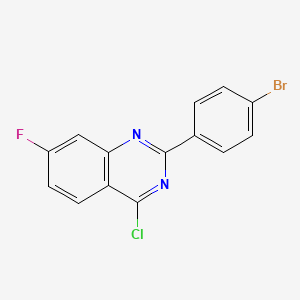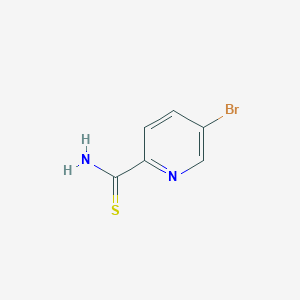
5-Bromopyridine-2-carbothioamide
概要
説明
5-Bromopyridine-2-carbothioamide is a compound with the CAS Number: 1215520-94-7 . It has a molecular weight of 217.09 and is typically stored at 4 degrees Celsius . The compound is in powder form .
Synthesis Analysis
The synthesis of related compounds like 2,5-dibromopyridine has been achieved from 2-aminopyridine . The process involves the conversion of 2-amino-5-bromopyridine by modified Sandmeyer conditions to synthesize 2,5-dibromopyridine from its diazonium salt in the presence of bromine .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and sulfur in the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) have been studied. The bromination reaction of MPE is a key step in the synthesis of imidazolinones .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 217.09 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Electrocatalytic Synthesis
5-Bromopyridine-2-carbothioamide is involved in the electrocatalytic synthesis of other compounds. For instance, an electrochemical procedure has been developed for the carboxylation of 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid (Feng et al., 2010). This process avoids the use of volatile and toxic solvents, making it environmentally friendly.
Synthesis of Antimicrobial Compounds
This compound derivatives have been synthesized for potential antimicrobial applications. A study demonstrates the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, showing potential antimicrobial activity (Babu et al., 2015).
Amination of Aryl Halides
This compound has been used in the amination of aryl halides using copper catalysis. This method demonstrates a low catalyst loading and mild reaction temperature, making it a potentially efficient and sustainable approach (Lang et al., 2001).
Palladium-Catalyzed Selective Amination
This compound has been used in palladium-catalyzed selective amination processes. This method shows high yield and excellent chemoselectivity, which is crucial for the synthesis of specific compounds (Ji et al., 2003).
Vibrational Spectroscopic Investigation
Research has been conducted on the vibrational spectroscopy of similar compounds, such as 2-ethylpyridine-4-carbothioamide, which is used as an anti-tubercular agent. This kind of study aids in understanding the physical and chemical properties of these compounds (Muthu et al., 2012).
Synthesis of Metal Complexes
This compound derivatives have been used in the synthesis of metal complexes. These complexes have been characterized by various techniques, indicating potential applications in material science and chemistry (Lima et al., 2000).
Synthesis of Poly(aminopyridine)s
The compound has been utilized in the synthesis of regioregulated poly(aminopyridine)s. This study provides insight into the reactivity of monomers and the importance of the energy gap in chemical activity (Kuwabara et al., 2009).
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Bromopyridine-2-carbothioamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The compound’s interactions with proteins and enzymes are primarily through binding interactions, which can lead to changes in enzyme activity and protein function .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses. Additionally, it can impact cellular metabolism by inhibiting or activating metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression . The compound’s binding interactions with proteins and enzymes are critical for its biochemical activity, as they determine the compound’s effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can have both short-term and long-term effects on cells, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects are observed, where the compound’s effects change significantly with varying dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . The compound’s role in metabolic pathways is crucial for understanding its biochemical properties and effects on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s transport and distribution are essential for its biochemical activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of the compound is important for elucidating its molecular mechanism and effects on cellular processes .
特性
IUPAC Name |
5-bromopyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLVGDLUSGTMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



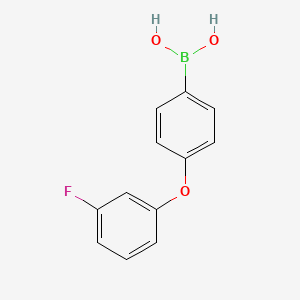
![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)


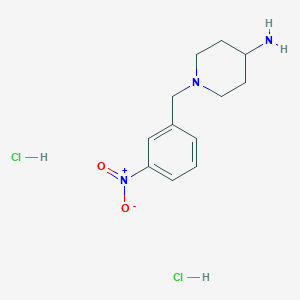
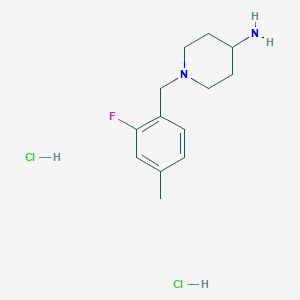

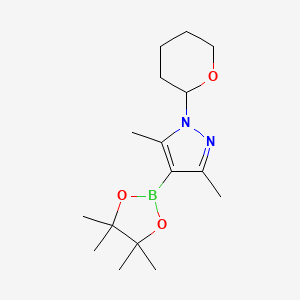


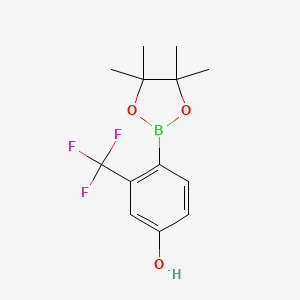
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1393684.png)
![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)
